ガラ ン チ ド

説明

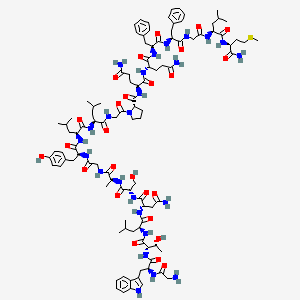

ガラニン (1-13)-サブスタンスP (5-11) アミド: は、ガラニンとサブスタンスPの2つの神経ペプチドの断片を組み合わせたキメラペプチドです。 ガラニンは、中枢神経系および末梢神経系全体に存在する神経ペプチドであり、食欲調節、疼痛モジュレーション、神経保護など、さまざまな生理学的機能に関与しています . サブスタンスPは、疼痛知覚と炎症プロセスに関与する神経ペプチドです . これらの断片の組み合わせにより、独自の生物学的特性を持つ化合物が生成されます。

科学的研究の応用

Chemistry

- Used as a tool to study peptide synthesis and modification techniques.

Biology

Medicine

Industry

作用機序

ガラニン (1-13)-サブスタンスP (5-11) アミドは、ガラニンとサブスタンスPの特定の受容体に結合することにより効果を発揮します。 ガラニン受容体 (GalR1、GalR2、および GalR3) は、アデニル酸シクラーゼの阻害やホスホリパーゼCの活性化など、さまざまな細胞内シグナル伝達経路を媒介するGタンパク質共役受容体です . サブスタンスPは主に、疼痛や炎症反応に関与するGタンパク質共役受容体であるニューロキニン-1受容体 (NK1R) に結合します . このキメラペプチドはこれらの経路を調節することができ、生理学的反応の変化につながります。

類似の化合物との比較

類似の化合物

ガラニン (1-13)-ブラジキニン (2-9) アミド: ガラニンとブラジキニンの断片を組み合わせた別のキメラペプチドで、受容体相互作用とシグナル伝達を研究するために使用されます.

ガラニン (1-12)-プロ-サブスタンスP (5-11) アミド: わずかに異なる配列を持つ同様の化合物で、選択的なガラニン受容体アンタゴニストとして使用されます.

独自性: : ガラニン (1-13)-サブスタンスP (5-11) アミドは、ガラニンとサブスタンスPの断片を組み合わせているため、複数の受容体タイプと相互作用し、さまざまな生理学的プロセスを調節できる点が特徴です .

生化学分析

Biochemical Properties

Galantide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with galanin receptors, which are G-protein-coupled receptors involved in numerous physiological processes. The interaction between Galantide and galanin receptors inhibits the binding of galanin, thereby modulating the downstream signaling pathways. Additionally, Galantide has been shown to interact with enzymes such as myeloperoxidase, reducing its activity and thereby influencing inflammatory responses .

Cellular Effects

Galantide exerts various effects on different types of cells and cellular processes. In pancreatic acinar cells, Galantide has been observed to reduce hyperenzymaemia induced by acute pancreatitis, thereby protecting the cells from damage . It influences cell function by modulating cell signaling pathways, such as those involving galanin receptors, which play a role in pain perception, mood regulation, and feeding behavior. Galantide also affects gene expression by altering the transcriptional activity of genes involved in inflammatory responses and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Galantide involves its binding interactions with galanin receptors, leading to the inhibition of galanin binding. This inhibition prevents the activation of downstream signaling pathways that are typically triggered by galanin. Additionally, Galantide has been shown to inhibit the activity of enzymes such as myeloperoxidase, which plays a role in the inflammatory response. By modulating these molecular interactions, Galantide exerts its effects on cellular function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Galantide have been observed to change over time Studies have shown that Galantide remains stable under experimental conditions and maintains its activity over extended periodsIn vitro and in vivo studies have demonstrated that Galantide can reduce the severity of acute pancreatitis over time, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of Galantide vary with different dosages in animal models. At lower doses, Galantide has been shown to reduce hyperenzymaemia and protect pancreatic acinar cells from damage. At higher doses, Galantide may exhibit toxic or adverse effects, such as increased inflammation or cellular damage. Threshold effects have been observed, where the protective effects of Galantide are maximized at specific dosage ranges, beyond which the benefits diminish .

Metabolic Pathways

Galantide is involved in various metabolic pathways, including those related to inflammation and cellular metabolism. It interacts with enzymes such as myeloperoxidase, influencing the production of reactive oxygen species and modulating the inflammatory response. Additionally, Galantide affects metabolic flux by altering the activity of enzymes involved in cellular metabolism, thereby impacting metabolite levels and overall cellular function .

Transport and Distribution

Within cells and tissues, Galantide is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. Galantide’s distribution is crucial for its activity, as it needs to reach its target receptors and enzymes to exert its effects. Studies have shown that Galantide can accumulate in pancreatic tissues, where it exerts its protective effects against acute pancreatitis .

Subcellular Localization

The subcellular localization of Galantide is essential for its activity and function. Galantide is directed to specific compartments or organelles through targeting signals and post-translational modifications. In pancreatic acinar cells, Galantide localizes to the cytoplasm and interacts with galanin receptors and enzymes such as myeloperoxidase. This localization is crucial for its ability to modulate cellular signaling pathways and protect cells from damage .

準備方法

合成経路と反応条件: : ガラニン (1-13)-サブスタンスP (5-11) アミドの合成には、通常、固相ペプチド合成 (SPPS) が使用されます。 この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。 このプロセスには以下が含まれます。

カップリング: 各アミノ酸は、N,N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などの試薬を使用して、成長中の鎖にカップリングされます。

脱保護: アミノ酸の暫定的な保護基は、トリフルオロ酢酸 (TFA) を使用して除去されます。

工業生産方法: : このようなペプチドの工業生産には、SPPS プロセスを合理化する自動ペプチド合成装置がよく使用されます。 大規模合成では、収量と効率を高めるために、特定のステップに液体相ペプチド合成 (LPPS) を採用することもあります .

化学反応の分析

反応の種類

酸化: ガラニン (1-13)-サブスタンスP (5-11) アミドは、特にメチオニンとトリプトファン残基で酸化反応を起こす可能性があります。

還元: 還元反応は、ペプチド内のジスルフィド結合を修飾するために使用できます。

一般的な試薬と条件

酸化: 過酸化水素またはパフォーム酸。

還元: ジチオスレイトール (DTT) またはトリス (2-カルボキシエチル) ホスフィン (TCEP)。

置換: 部位特異的変異誘発または化学修飾技術.

主要な生成物: : これらの反応の主要な生成物には、元のペプチドの酸化、還元、または置換アナログが含まれ、それぞれ潜在的に異なる生物学的活性を持っています .

科学研究への応用

化学

- ペプチド合成と修飾技術を研究するためのツールとして使用されます。

生物学

医学

業界

類似化合物との比較

Similar Compounds

Galanin (1-13)-Bradykinin (2-9) Amide: Another chimeric peptide combining fragments of galanin and bradykinin, used to study receptor interactions and signaling.

Galanin (1-12)-Pro-Substance P (5-11) Amide: A similar compound with a slightly different sequence, used as a selective galanin receptor antagonist.

Uniqueness: : Galanin (1-13)-Substance P (5-11) Amide is unique due to its combination of galanin and substance P fragments, allowing it to interact with multiple receptor types and modulate diverse physiological processes .

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H151N25O26S/c1-54(2)39-70(91(142)113-52-87(139)129-37-20-27-80(129)103(154)120-69(33-35-82(107)134)93(144)119-68(32-34-81(106)133)94(145)124-76(44-61-23-16-13-17-24-61)99(150)123-74(43-60-21-14-12-15-22-60)92(143)112-51-86(138)116-71(40-55(3)4)95(146)118-67(89(109)140)36-38-156-11)121-96(147)72(41-56(5)6)122-98(149)75(45-62-28-30-64(132)31-29-62)117-85(137)50-111-90(141)58(9)114-102(153)79(53-130)127-100(151)78(47-83(108)135)125-97(148)73(42-57(7)8)126-104(155)88(59(10)131)128-101(152)77(115-84(136)48-105)46-63-49-110-66-26-19-18-25-65(63)66/h12-19,21-26,28-31,49,54-59,67-80,88,110,130-132H,20,27,32-48,50-53,105H2,1-11H3,(H2,106,133)(H2,107,134)(H2,108,135)(H2,109,140)(H,111,141)(H,112,143)(H,113,142)(H,114,153)(H,115,136)(H,116,138)(H,117,137)(H,118,146)(H,119,144)(H,120,154)(H,121,147)(H,122,149)(H,123,150)(H,124,145)(H,125,148)(H,126,155)(H,127,151)(H,128,152)/t58-,59+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOJVPDIYKRJSM-GKPUQKAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H151N25O26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160714 | |

| Record name | Galantide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2199.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138579-66-5 | |

| Record name | Galantide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138579665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galantide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。